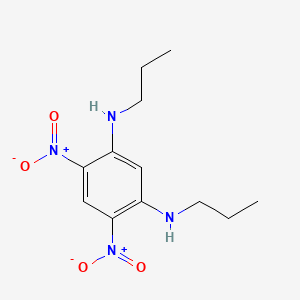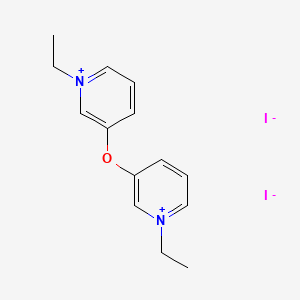
3,3'-Oxybis(1-ethylpyridin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide is a chemical compound characterized by the presence of two 1-ethylpyridin-1-ium groups connected via an oxygen bridge, with two iodide ions as counterions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide typically involves the reaction of 1-ethylpyridinium salts with an appropriate oxygen-containing bridging agent. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodide ions can be substituted with other anions through appropriate chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halide exchange reactions using silver nitrate or other halide salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce compounds with different anions.
Applications De Recherche Scientifique
3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
1-Ethylpyridin-1-ium chloride: A related compound with similar structural features but different counterions.
1-Ethylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide: Another similar compound with distinct anionic components.
Uniqueness: 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide is unique due to its oxygen-bridged structure and the presence of iodide ions. This structural uniqueness may confer specific chemical and physical properties that differentiate it from other related compounds.
Propriétés
Numéro CAS |
88151-89-7 |
|---|---|
Formule moléculaire |
C14H18I2N2O |
Poids moléculaire |
484.11 g/mol |
Nom IUPAC |
1-ethyl-3-(1-ethylpyridin-1-ium-3-yl)oxypyridin-1-ium;diiodide |
InChI |
InChI=1S/C14H18N2O.2HI/c1-3-15-9-5-7-13(11-15)17-14-8-6-10-16(4-2)12-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
HWPZVPDLVWZLBL-UHFFFAOYSA-L |
SMILES canonique |
CC[N+]1=CC=CC(=C1)OC2=C[N+](=CC=C2)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

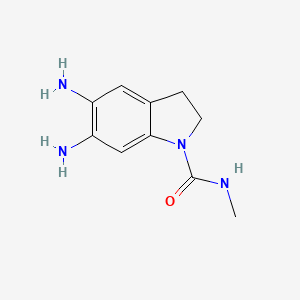


![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)

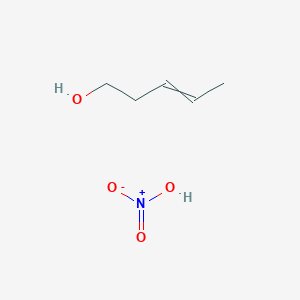
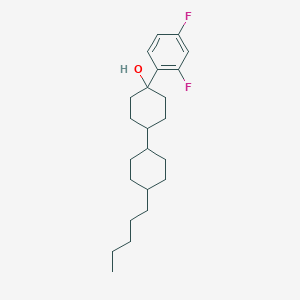
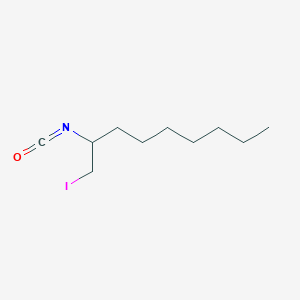
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
